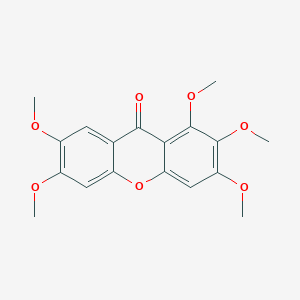

1,2,3,6,7-Pentamethoxyxanthone

描述

Xanthone (B1684191) Core Structure and Classification within Natural Products

The fundamental framework of a xanthone is the 9H-xanthen-9-one scaffold, a dibenzo-γ-pyrone structure with the molecular formula C₁₃H₈O₂. wikipedia.orgresearchgate.net This planar, heterocyclic system consists of two benzene (B151609) rings (designated A and B) fused to a central pyran ring (C). nih.govresearchgate.net The numbering of the carbon atoms in the xanthone nucleus is based on their biosynthetic origins in higher plants, with the A-ring carbons numbered 1-4 and the B-ring carbons 5-8. nih.gov

Xanthones are broadly classified based on several structural features. One common method categorizes them according to the substituents on the core structure, leading to groups such as:

Simple oxygenated xanthones

Xanthone glycosides

Prenylated xanthones

Xanthonolignoids

Miscellaneous xanthones nih.gov

Further classification can be based on the number of oxygen-containing functional groups, resulting in categories like mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones. researchgate.net Another classification system considers the oxidation state of the C-ring, dividing xanthones into fully aromatic, dihydro-, tetrahydro-, and hexahydroxanthones. researchgate.net

Overview of Dibenzo-γ-pyrone Derivatives in Chemical Research

The dibenzo-γ-pyrone structure is the defining feature of xanthones and is a subject of considerable interest in chemical research. researchgate.netresearchgate.net This framework's versatility allows for a wide array of substituents, which in turn leads to a vast number of derivatives with diverse chemical properties. ingentaconnect.com Research in this area often focuses on the synthesis of novel xanthone derivatives, as both naturally occurring and synthetic variations have shown a range of interesting biological and pharmacological activities. ingentaconnect.com

Dibenzo-α-pyrones, also known as 6H-dibenzo[b,d]pyran-6-ones, represent another important class of related compounds. nih.gov These are primarily metabolites from fungi, mycobionts, and plants, and are also formed through the metabolism of plant-derived compounds by intestinal bacteria. nih.govresearchgate.net Like their γ-pyrone counterparts, dibenzo-α-pyrones exhibit a variety of biological activities and are key intermediates in the synthesis of other pharmaceutically relevant molecules. nih.gov

Positioning of 1,2,3,6,7-Pentamethoxyxanthone within Polyoxygenated Xanthone Classes

Based on its chemical name, this compound is a highly substituted xanthone derivative. The "penta-methoxy" designation indicates the presence of five methoxy (B1213986) (-OCH₃) groups attached to the xanthone core at positions 1, 2, 3, 6, and 7. This places it within the class of polyoxygenated xanthones, specifically a penta-oxygenated xanthone. researchgate.netnih.gov These types of xanthones are characterized by the presence of multiple oxygen-containing substituents. nih.gov

The specific arrangement of these methoxy groups on both the A and B rings of the xanthone scaffold contributes to its unique chemical properties. This particular substitution pattern is a key area of interest for researchers studying the structure-activity relationships of xanthones. This compound has been identified as a natural product isolated from the roots of Polygala tenuifolia. chemfaces.com

Academic Research Trajectories in Xanthone Chemistry

Academic research in xanthone chemistry follows several key trajectories. A significant area of focus is the isolation and structural elucidation of new xanthone derivatives from natural sources. nih.govingentaconnect.com Over 200 natural xanthones have been identified, many of which are phytochemicals found in plant families such as Clusiaceae, Gentianaceae, and Podostemaceae. wikipedia.org The discovery of novel structures, such as polyprenylated tetraoxygenated xanthones from Hypericum monogynum and polyoxygenated xanthones from Garcinia cowa, continues to expand the known chemical diversity of this class of compounds. nih.govresearchgate.net

Another major research avenue is the total synthesis of xanthones. ingentaconnect.com Various methods have been developed to synthesize the xanthone core and its derivatives, including the Michael-Kostanecki method, the Friedel-Crafts method, and the Ullman condensation. wikipedia.org Synthetic efforts are crucial for confirming the structures of naturally occurring xanthones and for producing analogs with potentially enhanced properties.

Furthermore, there is a growing interest in understanding the biosynthetic pathways of xanthones in plants and microorganisms. nih.gov Research in this area aims to elucidate the enzymes and genetic pathways responsible for the production of the xanthone core and its subsequent modifications. This knowledge could pave the way for biotechnological production of valuable xanthone compounds.

The investigation of the chemical and physical properties of xanthones, as well as their potential applications, remains a vibrant field of study. nih.govnih.gov The unique electronic and structural features of the dibenzo-γ-pyrone system continue to inspire new research directions in medicinal and materials chemistry. ingentaconnect.com

Structure

3D Structure

属性

IUPAC Name |

1,2,3,6,7-pentamethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-20-11-6-9-10(7-12(11)21-2)25-13-8-14(22-3)17(23-4)18(24-5)15(13)16(9)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLAFTHMEWJCKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 1,2,3,6,7 Pentamethoxyxanthone

Identification of Natural Sources for 1,2,3,6,7-Pentamethoxyxanthone

Polygala tenuifolia as a Primary Source

Polygala tenuifolia, a perennial plant, stands out as a significant natural source of this compound. nih.govnih.gov The roots of this plant, commonly known as 'Yuanzhi' in traditional Chinese medicine, have been a subject of extensive phytochemical investigation. nih.gov Studies have confirmed the presence of this specific pentamethoxyxanthone within the chemical constituents of Polygala tenuifolia roots. nih.govnih.gov

Other Polygala Species Contributions to Xanthone (B1684191) Isolation

The genus Polygala is a rich reservoir of xanthones. nih.govmdpi.com Beyond P. tenuifolia, several other species have been found to produce a variety of xanthone derivatives. For instance, research on Polygala japonica has led to the isolation of new and known xanthones from its roots. nih.gov Similarly, Polygala azizsancarii has been shown to contain a diverse array of xanthones, including 1,2,3,4,7-pentamethoxyxanthone. d-nb.infonih.gov The investigation of Polygala crotalarioides has also yielded xanthone compounds. swfu.edu.cn Furthermore, studies on Polygala alpestris have resulted in the identification of new and known xanthones. researchgate.net These findings underscore the importance of the Polygala genus as a key source for the discovery and isolation of various xanthones.

Table 1: Selected Polygala Species and Isolated Xanthones

| Species | Isolated Xanthones Include | Reference |

| Polygala tenuifolia | This compound | nih.govnih.gov |

| Polygala japonica | 3,6-dihydroxy-1,2,7-trimethoxyxanthone, 3,7-dihydroxy-1,2-dimethoxyxanthone, 1,2,7-trihydroxy-3-methoxyxanthone | nih.gov |

| Polygala azizsancarii | 1,2,3,4,7-pentamethoxyxanthone, Sancarosides A and B | d-nb.infonih.gov |

| Polygala alpestris | 1,3,7-trihydroxy-2,6-dimethoxyxanthone, 2,3-methylenedioxy-4,7-dihydroxyxanthone | researchgate.net |

Broader Plant Families Yielding Polyoxygenated Xanthones

Polyoxygenated xanthones, a class to which this compound belongs, are not exclusive to the Polygalaceae family. They are found across a number of higher plant families. The most prominent among these are the Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae families. nih.govmdpi.commdpi.comresearchgate.net Species within the Gentianaceae family, for example, are known producers of xanthone glycosides. mdpi.com The Clusiaceae family, which includes the well-known Garcinia mangostana (mangosteen), is a significant source of various xanthones. nih.govresearchgate.net The Hypericaceae family also contributes to the diversity of known xanthones. nih.gov The widespread occurrence of these compounds across different plant families highlights their significance in the plant kingdom. d-nb.infofrontiersin.org

Extraction Techniques from Plant Matrices

The isolation of this compound and other xanthones from their natural plant sources involves several key steps, from initial extraction to final purification.

Solvent-Based Extraction Approaches

Solvent extraction is a fundamental technique for isolating xanthones from plant materials. nih.govnih.gov The choice of solvent is critical and often depends on the polarity of the target compounds. Ethanol (B145695) is a commonly used solvent for extracting xanthones. swfu.edu.cnnih.gov For instance, refluxing with ethanol has been employed for the extraction of xanthone compounds from Polygala crotalarioides. swfu.edu.cn Methanol (B129727) is another frequently utilized solvent in the extraction of xanthones from Polygala species. d-nb.info The process often involves maceration or refluxing the plant material with the chosen solvent to draw out the desired compounds. nih.govyoutube.com The resulting crude extract contains a mixture of compounds, including the target xanthones.

Pre-treatment and Concentration Procedures

Prior to solvent extraction, plant materials often undergo pre-treatment to enhance the efficiency of the extraction process. nih.gov This can include drying the plant material to remove water content. nih.gov Grinding the dried material into a fine powder increases the surface area available for solvent contact, thereby improving the extraction yield. researchgate.net

After the initial extraction, the resulting solution is typically concentrated to remove the solvent. This is often achieved using a rotary evaporator under reduced pressure. d-nb.inforesearchgate.net The concentrated crude extract is then ready for further purification steps to isolate the individual xanthone compounds. These purification techniques can include various chromatographic methods. nih.govnih.gov

Chromatographic Separation and Purification Strategies for this compound

The isolation of this compound from its natural source, primarily the roots of Polygala tenuifolia, is a multi-step process that relies on a combination of powerful chromatographic techniques. nih.gov Researchers utilize a sequence of methods to separate the complex mixture of phytochemicals present in the crude extract, progressively enriching the fraction containing the target xanthone until a pure compound is obtained. nih.govbvsalud.org This systematic approach typically involves an initial fractionation using normal-phase chromatography followed by further purification steps that exploit different separation principles, such as size exclusion and reversed-phase partitioning. nih.govnih.gov

Silica (B1680970) Gel Column Chromatography Applications

Silica gel column chromatography serves as a fundamental and often initial step in the purification workflow for xanthones, including this compound. nih.govnih.gov This technique separates compounds based on their polarity through a mechanism of differential adsorption to the stationary phase (silica gel). nih.gov A crude or partially purified plant extract is loaded onto the top of a column packed with silica gel. Subsequently, a solvent or a series of solvents with increasing polarity (a gradient) is passed through the column. nih.gov

Non-polar compounds have a lower affinity for the polar silica gel and travel down the column more quickly with the mobile phase. In contrast, more polar compounds adsorb more strongly to the silica and elute later. In the isolation of xanthones from Garcinia mangostana, for example, a chloroform-soluble extract was subjected to silica gel column chromatography using a gradient of methanol in chloroform (B151607) to yield nine initial fractions. nih.gov This initial separation is crucial for reducing the complexity of the extract and isolating fractions enriched with xanthones, which can then be subjected to further purification. nih.govnih.gov

Sephadex LH-20 Chromatography

Following initial fractionation by silica gel, Sephadex LH-20 chromatography is a commonly employed and effective second step. nih.govbvsalud.org Sephadex LH-20 is a versatile medium made from hydroxypropylated dextran (B179266) that exhibits both hydrophilic and lipophilic properties, allowing for separation in both aqueous and organic solvents. Its primary separation mechanism is size exclusion, where larger molecules elute faster than smaller ones that can enter the pores of the gel beads. However, it also facilitates partition chromatography based on polarity.

This dual nature makes it highly effective for separating compounds of similar polarity but different sizes, a common characteristic among phytochemicals in a plant extract. In the purification of xanthones and other constituents from Polygala tenuifolia and Garcinia mangostana, Sephadex LH-20 columns are frequently used to further separate the fractions obtained from silica gel chromatography. nih.govnih.gov Typically, a solvent like methanol is used as the mobile phase to separate the components, leading to the isolation of semi-pure compounds. nih.gov

ODS (Octadecylsilyl) Chromatographic Techniques

Octadecylsilyl (ODS or C18) chromatography is a form of reversed-phase chromatography that plays a critical role in the fine purification of xanthones. nih.govfujifilm.com In this technique, the stationary phase is non-polar (silica gel modified with C18 alkyl chains), and the mobile phase is polar, typically a mixture of water and a polar organic solvent like methanol or acetonitrile (B52724). fujifilm.comlibretexts.org The separation principle is based on hydrophobic interactions; non-polar compounds have a stronger affinity for the stationary phase and are retained longer, while polar compounds elute more quickly. libretexts.org

This method is often used in the later stages of purification, including as the stationary phase in preparative HPLC. nih.govrjptonline.org By adjusting the ratio of water to organic solvent in the mobile phase, researchers can precisely control the retention and separation of compounds. ODS chromatography is particularly effective for separating closely related xanthone analogues that may not have been fully resolved by silica gel or Sephadex techniques. nih.govlcms.cz Research on the chemical constituents of Polygala tenuifolia has successfully employed ODS chromatographic techniques in conjunction with silica gel and Sephadex LH-20 to isolate a range of xanthones, including this compound. nih.gov

Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)

For the final stage of purification, where the highest purity is required, preparative and semi-preparative High-Performance Liquid Chromatography (HPLC) are the methods of choice. nih.govrjptonline.org This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of a pure substance. rjptonline.org It offers significantly higher resolution and efficiency compared to gravity-fed column chromatography.

In many purification schemes for natural products, fractions obtained from Sephadex LH-20 or other column techniques are subjected to preparative HPLC for final polishing. nih.govnih.gov For instance, in the isolation of xanthones from Garcinia mangostana, semi-pure fractions were purified by preparative HPLC using a C18 (ODS) column with a mobile phase of methanol-water or acetonitrile-water to yield highly pure individual compounds. nih.gov This step is indispensable for obtaining the analytical-grade this compound needed for structural elucidation and biological activity studies.

Thin-Layer Chromatography (TLC) for Fraction Monitoring

Throughout the entire isolation and purification process, Thin-Layer Chromatography (TLC) serves as a rapid, simple, and indispensable monitoring tool. nih.govjst.go.jp TLC is used to analyze the composition of the fractions collected from the various column chromatography steps. youtube.com By spotting small aliquots of different fractions onto a TLC plate (typically coated with silica gel) and developing it in an appropriate solvent system, researchers can visualize the separated compounds, often under UV light. jst.go.jpyoutube.com

This allows for the quick identification of which fractions contain the target compound and whether it is pure or mixed with other substances. jst.go.jp Based on the TLC profile, fractions containing the same compound are combined for the next stage of purification. For example, studies on Polygala tenuifolia have proposed specific TLC methods for the quality control of its extracts, highlighting marker spots with characteristic Rf (retention factor) values to identify key constituents. nih.govjst.go.jp This continuous monitoring ensures an efficient and guided purification process. youtube.com

Summary of Chromatographic Techniques

| Technique | Stationary Phase | Mobile Phase Principle | Purpose in Purification Workflow |

| Silica Gel Column Chromatography | Silica Gel (Polar) | Non-polar to polar solvent gradient (e.g., Chloroform/Methanol) | Initial Fractionation: Separates crude extract into fractions of decreasing polarity. |

| Sephadex LH-20 Chromatography | Hydroxypropylated Dextran | Polar organic solvent (e.g., Methanol) | Intermediate Purification: Separates compounds based on size and polarity. |

| ODS (C18) Chromatography | C18-bonded Silica (Non-polar) | Polar solvent mixture (e.g., Water/Acetonitrile or Water/Methanol) | Fine Purification: Separates closely related compounds based on hydrophobicity. |

| Preparative HPLC | Typically C18 (Non-polar) | Polar solvent mixture (e.g., Water/Acetonitrile) | Final Polishing: High-resolution separation to obtain highly pure compounds. |

| Thin-Layer Chromatography (TLC) | Silica Gel (Polar) | Varies (e.g., EtOAc/MeOH/H₂O) | Monitoring: Rapidly analyzes fractions from columns to guide the purification process. jst.go.jp |

Biosynthetic Pathways Leading to Polymethoxyxanthones

The Converging Paths: Mixed Shikimate-Acetate Pathway Origin of Plant Xanthones

The biosynthesis of the xanthone (B1684191) core in plants is a classic example of a mixed biosynthetic pathway, integrating precursors from two major metabolic routes: the shikimate pathway and the acetate-malonate pathway. nih.govnih.govresearchgate.netfrontiersin.org This dual origin is responsible for the characteristic dibenzo-γ-pyrone structure of xanthones, where one aromatic ring (A-ring) is derived from acetate (B1210297), and the other (B-ring) originates from shikimate. frontiersin.orgnih.gov

Fueling the B-Ring: The Role of L-Phenylalanine and Shikimate-Derived Precursors

The shikimate pathway, a central route in the biosynthesis of aromatic compounds in plants, provides the essential precursors for the B-ring of the xanthone skeleton. nih.govnih.gov This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, ultimately leading to the formation of shikimate and the aromatic amino acid L-phenylalanine. nih.govyoutube.com

In many plant families, including the Hypericaceae, L-phenylalanine serves as a key starting material. nih.govfrontiersin.org The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, marking a committed step towards specialized metabolism, including xanthone biosynthesis. nih.gov Conversely, in families like the Gentianaceae, the pathway can proceed independently of L-phenylalanine, utilizing 3-hydroxybenzoic acid derived more directly from shikimate. nih.govfrontiersin.orgmdpi.com

Building the A-Ring: The Polyketide Route from Acetate/Malonate

The A-ring of the xanthone structure is constructed via the polyketide pathway. nih.govresearchgate.netnih.gov This process involves the sequential condensation of acetate units, typically in the form of malonyl-CoA, which is derived from acetyl-CoA. researchgate.netwikipedia.org This mechanism is analogous to fatty acid biosynthesis, where a starter unit is extended by the addition of multiple extender units. wikipedia.org In the context of xanthone biosynthesis, this polyketide chain undergoes cyclization to form the phenolic A-ring.

A Crucial Intermediate: The Formation of Benzophenones

A pivotal step in the biosynthesis of xanthones is the formation of a benzophenone (B1666685) intermediate. nih.govnih.govfrontiersin.orgrsc.org This key molecule is formed through the condensation of the shikimate-derived precursor (often in the form of a benzoyl-CoA derivative) with the acetate-derived polyketide chain.

The Central Precursor: 2,3′,4,6-Tetrahydroxybenzophenone and Its Isomers

The central and immediate precursor to the xanthone core in many higher plants is 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.govnih.govmedchemexpress.commedchemexpress.com This specific benzophenone, along with its isomers, stands at a critical juncture, poised for the final ring closure that defines the xanthone structure. nih.govfrontiersin.org The formation of this intermediate is a point of convergence for the shikimate and acetate pathways. For instance, in the Hypericaceae, the L-phenylalanine-dependent pathway leads to 2,4,6-trihydroxybenzophenone, which is then hydroxylated to form 2,3′,4,6-tetrahydroxybenzophenone. nih.gov In contrast, the Gentianaceae family can form isomers like 2,4,5′,6-tetrahydroxybenzophenone from 3-hydroxybenzoyl-CoA. nih.gov

The Final Step: Regioselective Intramolecular Oxidative Coupling

The culmination of the biosynthetic pathway is the intramolecular oxidative coupling of the benzophenone intermediate, a reaction that forges the xanthone’s central pyrone ring. nih.govresearchgate.netrsc.org This critical cyclization is a regioselective process, meaning it occurs at a specific position on the molecule, leading to different core xanthone structures.

Crafting the Core: Formation of 1,3,5-Trihydroxyxanthone (B1664532) and 1,3,7-Trihydroxyxanthone

The regioselectivity of the oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone gives rise to two primary xanthone precursors: 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone. nih.govnih.govresearchgate.net The cyclization reaction is catalyzed by distinct enzymes, often cytochrome P450 oxidases, which are proposed to be xanthone synthases. researchgate.netresearchgate.net

The formation of these two core structures represents a significant branching point in the biosynthesis of a vast array of more complex xanthones. researchgate.net For example, in Centaurium erythraea, the cyclization of 2,3′,4,6-tetrahydroxybenzophenone leads regioselectively to 1,3,5-trihydroxyxanthone, whereas in Hypericum androsaemum and Garcinia mangostana, the same precursor is converted to 1,3,7-trihydroxyxanthone. nih.gov The mechanism is thought to involve a one-electron oxidation to form a phenoxy radical, which then attacks the other aromatic ring to close the pyrone ring. nih.gov It has been suggested that some plant species may possess the enzymatic machinery to produce both isomers, allowing for a diversity of downstream xanthone products. nih.gov

Enzymatic Transformations and Methylation Steps in Polymethoxyxanthone Biosynthesis

The journey from simple precursors to a complex polymethoxyxanthone involves a cascade of enzymatic reactions. Central to this process are the tailoring enzymes that modify the initial polyketide scaffold, with O-methyltransferases playing a pivotal role in creating the final methoxylated pattern.

Characterized Biosynthetic Enzymes and Their Functions

The biosynthesis of xanthones in fungi and lichens originates from the polyketide pathway, where a polyketide synthase (PKS) enzyme iteratively condenses small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. nih.gov This chain then undergoes a series of cyclization and aromatization reactions to yield the fundamental tricyclic xanthone core.

While a dedicated biosynthetic gene cluster for 1,2,3,6,7-Pentamethoxyxanthone has not been explicitly characterized, studies on other fungal polyketides provide a clear blueprint of the enzymatic machinery involved. Fungal genomes are rich in biosynthetic gene clusters (BGCs) that encode not only the core PKS but also a suite of "tailoring" enzymes responsible for subsequent structural modifications. nih.gov These clusters often contain genes for oxidoreductases, prenyltransferases, and, crucially for polymethoxyxanthones, O-methyltransferases (OMTs). mdpi.com

For instance, the biosynthesis of the fungal toxin aflatoxin in Aspergillus parasiticus involves a well-characterized S-adenosylmethionine (SAM)-dependent O-methyltransferase. This enzyme catalyzes the conversion of sterigmatocystin (B1681140) to O-methylsterigmatocystin, a key step in the pathway. nih.gov Similarly, the biosynthesis of the antifungal compound physcion (B1677767) in Aspergillus chevalieri involves an O-methyltransferase, PhyL, which demonstrates selectivity for the C6-hydroxyl group of its substrate. nih.gov These examples underscore the role of specific OMTs in the regioselective methylation of polyketide-derived scaffolds.

In some fungal pathways, the xanthone core is formed via the cleavage of an anthraquinone (B42736) intermediate, such as emodin (B1671224). This process itself is catalyzed by a series of enzymes, including oxidases and decarboxylases, before the methylation steps occur. researchgate.net

The table below summarizes key enzymes involved in the biosynthesis of xanthone precursors and related polyketides, illustrating the types of enzymatic functions essential for the formation of polymethoxyxanthones.

| Enzyme Class | Specific Enzyme Example | Organism | Function in Biosynthesis |

| Polyketide Synthase (PKS) | Type I PKS | Bacidia rubella (lichen) | Forms the initial polyketide chain from acetyl-CoA and malonyl-CoA. mdpi.com |

| O-Methyltransferase (OMT) | omt-1 | Aspergillus parasiticus | Catalyzes the methylation of sterigmatocystin in aflatoxin biosynthesis. nih.gov |

| O-Methyltransferase (OMT) | PhyL | Aspergillus chevalieri | Catalyzes the C6-O-methylation of an anthraquinone precursor to form physcion. nih.gov |

| Oxidoreductase | AgnL2, AgnL4, AgnL6 | Paecilomyces variotii | Involved in the oxidation and reduction steps leading to chrysophanol, a xanthone precursor. researchgate.net |

| Decarboxylase | AgnL1 | Paecilomyces variotii | Catalyzes the decarboxylation of atochrysone carboxylic acid to emodin anthrone. researchgate.net |

Post-Coupling Methylation Processes

The generation of the diverse array of polymethoxyxanthones is largely dependent on the post-PKS modification steps, particularly the sequential and regioselective addition of methyl groups to the hydroxyl moieties of the xanthone core. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). researchgate.net

The biosynthesis of a compound like this compound would necessitate a series of methylation events. Based on the known biosynthetic logic, a plausible precursor would be a tetrahydroxyxanthone, such as 1,3,6,7-tetrahydroxyxanthone (norathyriol). researchgate.net This precursor would then undergo a series of methylation reactions, each catalyzed by a specific OMT or a set of OMTs with varying substrate specificities.

The order of these methylation steps is crucial and is dictated by the substrate specificity of the involved OMTs. For example, in the biosynthesis of polymethylated flavonols in Chrysosplenium americanum, a series of distinct OMTs with strict positional specificity were identified, suggesting a coordinated sequence of methyl transfers. nih.gov A similar enzymatic cascade is expected for polymethoxyxanthone biosynthesis. The process would likely involve multiple OMTs encoded within the same biosynthetic gene cluster, each recognizing a specific hydroxyl group on the xanthone ring or a partially methylated intermediate.

The structural diversity of xanthones in lichens is also attributed to variations in the degree and position of methylation of the phenolic groups. researchgate.net This suggests the presence of a diverse toolkit of OMTs within lichen-forming fungi.

Comparative Biosynthesis in Fungi and Lichens

Both free-living fungi and the fungal partners in lichens (mycobionts) are prolific producers of polyketide-derived secondary metabolites, including xanthones. acs.orgnih.gov The fundamental biosynthetic pathway, originating from the polyketide route, is conserved between these two groups of organisms. researchgate.netresearchgate.net Both utilize Type I PKSs to construct the initial carbon skeleton. mdpi.com

Comparative genomic analyses of lichen-forming fungi from the classes Eurotiomycetes and Lecanoromycetes have revealed a wealth of biosynthetic gene clusters, many of which are predicted to produce polyketides. researchgate.net This indicates a vast and largely untapped biosynthetic potential within lichens. nih.gov While the core biosynthetic machinery is similar, the evolutionary pressures and symbiotic interactions in lichens may have led to the evolution of novel tailoring enzymes, including OMTs, resulting in the production of unique lichen-specific xanthones.

A key difference may lie in the regulation and expression of these biosynthetic gene clusters. In lichens, the production of certain secondary metabolites is known to be influenced by the presence of the photobiont partner and environmental conditions. mdpi.com This symbiotic relationship could trigger the expression of specific tailoring enzymes, leading to different chemical profiles compared to free-living fungi.

Furthermore, while some xanthones like lichexanthone (B95002) are produced by both non-lichenized fungi (e.g., Penicillium species) and lichens, the diversity and complexity of substitution patterns, particularly chlorination and extensive methylation, are prominent features of lichen xanthones. researchgate.net This points towards a divergence in the evolution and function of the post-PKS tailoring enzymes between these two ecological groups. However, a detailed biochemical comparison of the specific O-methyltransferases and other tailoring enzymes from both fungal and lichenic sources is still an active area of research.

Chemical Synthesis and Derivatization Strategies for Xanthone Derivatives

General Synthetic Approaches to the Xanthone (B1684191) Scaffold

The construction of the fundamental xanthone framework can be achieved through several established synthetic routes. ingentaconnect.comsemanticscholar.org These methods primarily rely on the formation of key intermediates, namely diaryl ethers or benzophenones, which then undergo intramolecular cyclization to yield the desired tricyclic system. rhhz.netresearchgate.netccspublishing.org.cn

Routes via Diaryl Ether Intermediates

One of the classical and most versatile approaches to xanthone synthesis involves the formation of a diaryl ether, followed by an intramolecular electrophilic cycloacylation. ingentaconnect.comnih.govresearchgate.net This strategy offers a high degree of flexibility in the substitution pattern of the final xanthone product. The synthesis of the diaryl ether intermediate is often accomplished through an Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol (B47542). wikipedia.orgumass.edu

The general steps for this route are:

Formation of the Diaryl Ether: An appropriately substituted phenol is reacted with a substituted aryl halide, typically in the presence of a copper catalyst and a base. umass.educmu.edu

Saponification (if necessary): If the starting aryl halide contains an ester group, it is typically hydrolyzed to the corresponding carboxylic acid.

Intramolecular Cyclization: The resulting 2-aryloxybenzoic acid is then cyclized using a dehydrating agent, such as polyphosphoric acid or Eaton's reagent, to furnish the xanthone core. researchgate.net

A notable example is the synthesis of 1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX), which begins with the reaction of methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol (B20763) to form methyl 2-(3,4-dimethoxyphenoxy)benzoate. mdpi.com This intermediate is then hydrolyzed and cyclized to yield the xanthone. mdpi.com

Routes via Benzophenone (B1666685) Intermediates

An alternative and widely employed strategy for xanthone synthesis proceeds through a benzophenone intermediate. researchgate.netnih.gov This method involves the acylation of a phenol with a benzoic acid derivative, followed by cyclization of the resulting 2-hydroxybenzophenone (B104022). rsc.orgrsc.org

The key steps in this approach are:

Formation of the Benzophenone: A substituted phenol is acylated with a substituted benzoic acid or benzoyl chloride, often under Friedel-Crafts conditions. rsc.orgrsc.org

Intramolecular Cyclization: The 2-hydroxybenzophenone intermediate undergoes an intramolecular nucleophilic aromatic substitution, where the hydroxyl group displaces a leaving group on the other aromatic ring to form the central pyrone ring of the xanthone. rsc.orgrsc.org This cyclization is frequently base-catalyzed. rsc.orgrsc.org

This approach has been successfully used to synthesize a variety of polyoxygenated xanthones. rsc.orgrsc.org For instance, the synthesis of 1,3,5,6,7-penta-oxygenated xanthones has been achieved by preparing 2-hydroxy-2'-methoxybenzophenones under Friedel-Crafts conditions, followed by a base-catalyzed cyclization that eliminates methanol (B129727). rsc.orgrsc.org

One-Step and Multi-Step Synthetic Protocols

One such method involves the tandem etherification-acylation of diaryliodonium salts with salicylates. rhhz.netccspublishing.org.cn This copper-catalyzed reaction proceeds through an intermolecular etherification followed by an intramolecular acylation to directly afford the xanthone scaffold in good yields. rhhz.netccspublishing.org.cn Another innovative one-step synthesis utilizes a copper-based magnetically recoverable nanocatalyst for the coupling of 2-substituted benzaldehydes with a range of phenols. researchgate.net

In contrast, multi-step syntheses, while more laborious, offer greater control over the regiochemistry and substitution patterns of the final xanthone product. The stepwise nature of these protocols allows for the purification of intermediates, which can be crucial for achieving high purity in the final compound. rsc.orgrsc.org

| Synthetic Protocol | Advantages | Disadvantages |

| One-Step | - High efficiency- Reduced reaction time- Simplified procedure | - Potential for lower yields in some cases- May have limitations in substrate scope |

| Multi-Step | - High control over regiochemistry- High purity of final product- Well-established and reliable | - More time-consuming and laborious- May involve harsh reaction conditions |

Specific Methods for Polyoxygenated Xanthones

The synthesis of polyoxygenated xanthones, which often exhibit significant biological activity, requires specific synthetic strategies to control the placement of multiple oxygen-containing substituents.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for the synthesis of polyoxygenated xanthones, particularly through the benzophenone route. rsc.orgrsc.orgresearchgate.net This reaction involves the acylation of an activated aromatic ring, such as a poly-methoxylated benzene (B151609) derivative, with a substituted benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgrsc.org

A key advantage of this method is the ability to direct the acylation to a specific position by carefully choosing the starting materials and reaction conditions. For example, the synthesis of various mono- to penta-oxygenated xanthones has been accomplished by the Friedel-Crafts acylation of appropriate phenol derivatives to form 2-hydroxy-2'-methoxybenzophenones, which are then cyclized. rsc.orgrsc.org However, a potential challenge with Friedel-Crafts reactions is the possibility of undesired side reactions, such as dealkylation or rearrangement, especially with highly activated substrates. google.com

Ullmann Coupling Reactions

The Ullmann coupling reaction is a cornerstone for the synthesis of diaryl ether intermediates, which are precursors to polyoxygenated xanthones. wikipedia.orgwikipedia.orgorganic-chemistry.org This copper-catalyzed reaction forms a carbon-oxygen bond between an aryl halide and a phenol. nih.govrsc.org The reaction typically requires high temperatures and a stoichiometric amount of copper, although modern variations have been developed that use catalytic amounts of copper and milder conditions. umass.educmu.edu

The Ullmann reaction is particularly useful for constructing highly substituted diaryl ethers that would be difficult to synthesize using other methods. The choice of the aryl halide and phenol allows for the introduction of various substituents onto the xanthone scaffold. For instance, the synthesis of complex xanthones can be achieved by coupling elaborate aryl halides with polysubstituted phenols.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the xanthone scaffold. These methods typically involve the coupling of two aromatic precursors, followed by cyclization to form the characteristic dibenzo-γ-pyrone core. nih.gov One of the classical and widely used methods is the Grover, Shah, and Shah (GSS) reaction, which involves the condensation of a salicylic (B10762653) acid derivative with a phenol in the presence of a condensing agent like zinc chloride and phosphoryl chloride. nih.gov

Another significant approach is the synthesis via benzophenone intermediates. This involves a Friedel-Crafts acylation of a phenolic derivative with a substituted benzoyl chloride, followed by a cyclization step. google.com The use of catalysts such as Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been shown to provide high yields in the condensation of salicylic acids with phenols. researchgate.netresearchgate.net The proposed mechanism for reactions using Eaton's reagent involves the formation of an acylium ion from the salicylic acid, which then undergoes a Friedel-Crafts acylation with the phenol, followed by an oxa-ring closure of the non-isolated benzophenone intermediate. researchgate.netresearchgate.net

More recent advancements include the use of microwave-assisted organic synthesis (MAOS) and various catalysts to improve yields and reaction times. phytopurify.com For instance, the use of Yb(OTf)₃ hydrate (B1144303) as a catalyst under microwave irradiation has been effective for the synthesis of xanthones from 2-substituted benzoic acids and phenols. nih.gov While these methods are generally applicable to a wide range of xanthone derivatives, specific experimental data for the synthesis of 1,2,3,6,7-Pentamethoxyxanthone via these condensation reactions is not detailed in the available literature.

Table 1: Overview of General Condensation Reactions for Xanthone Synthesis

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Grover, Shah, and Shah (GSS) | Salicylic acid derivative, Phenol | ZnCl₂/POCl₃ | Classical one-pot method. nih.gov |

| Benzophenone Route | Phenolic derivative, Benzoyl chloride | Lewis Acid (e.g., AlCl₃) | Two-step process involving Friedel-Crafts acylation and subsequent cyclization. google.com |

| Eaton's Reagent Method | Salicylic acid, Phenol | P₂O₅/CH₃SO₃H | High yields, acts as an excellent condensing agent. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | 2-substituted benzoic acid, Phenol | Yb(OTf)₃ hydrate | Faster reaction times and often improved yields. nih.gov |

Functionalization and Derivatization of Xanthones

The functionalization of the xanthone core is crucial for developing derivatives with specific properties. Strategies often focus on the modification of existing substituents, such as methoxy (B1213986) groups, or the introduction of new functional moieties.

Selective Demethylation of Polymethoxyxanthones

Selective demethylation is a key strategy for the synthesis of polyhydroxyxanthones from their polymethoxy counterparts. This transformation is significant as the resulting hydroxyl groups can serve as handles for further derivatization. Various reagents and conditions have been developed for the selective cleavage of aryl methyl ethers. The choice of demethylating agent can influence which methoxy groups are cleaved, often depending on their position on the xanthone scaffold and the presence of other functional groups.

For instance, studies on flavonoids, which share structural similarities with xanthones, have shown that anhydrous aluminum halides in acetonitrile (B52724) can be effective for demethylation. In the broader context of natural product chemistry, selective demethylation has been used to prepare natural mangostins from their methylated precursors. Biocatalytic approaches using enzymes like Rieske monooxygenases are also emerging as a method for the selective demethylation of aryl methyl ethers, particularly those containing a carboxylic acid moiety.

Detailed experimental procedures and results for the selective demethylation of this compound are not explicitly available in the reviewed scientific literature. The high degree of methoxylation on both aromatic rings of this specific compound would likely present a challenge in achieving regioselective demethylation, requiring careful optimization of reaction conditions.

Alkylation and Other Phenolic Modifications

Once hydroxyl groups are present on the xanthone scaffold, either through synthesis or demethylation, they can be subjected to various phenolic modifications, with alkylation being a common example. Alkylation of hydroxyxanthones, often using an alkyl halide in the presence of a base like potassium carbonate, is a frequently used method to introduce new alkyl or substituted alkyl chains. phytopurify.com This can be used to synthesize derivatives with altered solubility and biological activity. For example, O-alkylation of α-mangostin has been performed to generate a series of derivatives.

Direct alkylation on the aromatic rings of the xanthone core is also possible, for instance, through Friedel-Crafts type reactions, although this can sometimes lead to a lack of selectivity, especially in polyhydroxyxanthones. phytopurify.com Research on the anticancer activity of xanthone derivatives has involved the modification of natural products through esterification and alkylation to produce new bioactive compounds. phytopurify.com Specific examples of alkylation or other phenolic modifications performed on this compound or its hydroxylated derivatives are not described in the available literature.

Introduction of Carboxylic Acid Moieties

The introduction of carboxylic acid groups to the xanthone scaffold can significantly impact the molecule's properties and provides a handle for further derivatization, such as amidation or esterification. There are several synthetic routes to carboxyxanthones. One approach involves the use of starting materials that already contain a carboxylic acid group, which is then carried through the synthetic sequence to form the xanthone. For example, diaryl ether intermediates can be synthesized and then cyclized to form the xanthone-carboxylic acid. google.com

Another strategy involves the direct carboxylation of a pre-formed xanthone nucleus, although this can be challenging and may lack regioselectivity. A more controlled method is the oxidation of a methyl or other alkyl group on the xanthone ring to a carboxylic acid. The synthesis of various xanthone-2-carboxylic acids has been achieved via diaryl ether intermediates, followed by intramolecular electrophilic cyclization. While the field of carboxyxanthones is extensive, with many natural and synthetic examples, there is no specific information in the reviewed literature on the introduction of a carboxylic acid moiety to the this compound structure.

Strategies for Diversification of Substitution Patterns

Diversifying the substitution patterns on the xanthone scaffold is a primary goal in medicinal chemistry to explore structure-activity relationships. This can be achieved through a variety of late-stage functionalization reactions. nih.gov The presence of multiple methoxy groups in this compound offers potential for diversification through selective demethylation followed by differential alkylation or acylation of the resulting hydroxyl groups.

Furthermore, the aromatic rings of the xanthone nucleus can be subjected to electrophilic substitution reactions such as nitration, halogenation, and sulfonation, provided the existing substituents direct the incoming electrophile to a vacant position. The resulting functionalized xanthones can then undergo further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to a variety of other functionalities. phytopurify.com

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing new carbon-carbon bonds and can be applied to halogenated xanthone derivatives to create a diverse library of compounds. nih.gov While these are all plausible strategies for the diversification of the substitution pattern of a polymethoxyxanthone, specific studies applying these techniques to this compound have not been identified in the literature search.

Analytical Methodologies for Detection, Identification, and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a cornerstone technique for the separation and analysis of xanthones like 1,2,3,6,7-Pentamethoxyxanthone. Its application involves the development of specific methods to achieve optimal separation from other related compounds.

Method Development for Xanthone (B1684191) Separation

The mobile phase, typically a mixture of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve efficient separation. lcms.czresearchgate.net Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to resolve complex mixtures of xanthones with varying polarities. researchgate.net The optimization of the mobile phase composition is a key aspect of method development. researchgate.net

Diode Array Detection (DAD) in Xanthone Analysis

The Diode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool in HPLC for the analysis of xanthones. scioninstruments.com It functions by measuring the absorbance of the eluting compounds across a wide range of ultraviolet and visible (UV-VIS) wavelengths simultaneously. scioninstruments.com This provides a complete absorption spectrum for each compound as it passes through the detector. scioninstruments.com

The key advantages of using a DAD in xanthone analysis include:

Comprehensive Spectral Information: It provides detailed information about the composition of a sample, which is particularly useful for analyzing complex mixtures. scioninstruments.com

Peak Purity Analysis: The spectral data can be used to assess the purity of a chromatographic peak, ensuring that it corresponds to a single compound. scioninstruments.com

Compound Identification: The UV-VIS spectrum of an unknown compound can be compared to a library of known spectra for identification purposes. scioninstruments.com

For quantitative analysis, specific wavelengths where the target analyte, such as this compound, exhibits maximum absorbance are selected to ensure high sensitivity and accuracy. nih.gov Modern DADs offer excellent signal-to-noise performance and a wide dynamic range, allowing for the detection of trace analytes alongside major components. thermofisher.com

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Mass Spectrometry (MS)

UHPLC-MS has emerged as a highly sensitive and selective technique for the analysis of a wide array of compounds, including xanthones, in complex biological samples. nih.gov This technique combines the high-resolution separation power of UHPLC with the mass-resolving capabilities of a mass spectrometer, providing a powerful tool for both qualitative and quantitative analysis. nih.govnih.gov

Scheduled Multiple Reaction Monitoring (MRM) Algorithms

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive tandem mass spectrometry technique used for targeted quantification. nih.govwikipedia.org In MRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (the molecular ion of the target compound), which is then fragmented in the collision cell. The third quadrupole is then set to detect a specific fragment ion. nih.gov This precursor-product ion transition is unique to the target analyte, providing a high degree of selectivity. nih.gov

The Scheduled MRM™ Algorithm enhances this technique by intelligently managing the monitoring of numerous MRM transitions during a single chromatographic run. sciex.com It schedules the monitoring of each transition only within a narrow retention time window around the expected elution time of the target compound. sciex.com This approach significantly increases the number of compounds that can be analyzed in a single run without compromising data quality by maintaining optimal dwell times and cycle times. sciex.com

Large-Scale Quantitative Analysis in Complex Mixtures

The combination of UHPLC with MS, particularly utilizing MRM, is exceptionally well-suited for the large-scale quantitative analysis of specific compounds within highly complex mixtures, such as plasma or plant extracts. nih.govnih.gov This targeted approach allows for the accurate and reproducible quantification of multiple analytes simultaneously. nih.gov The method's high sensitivity enables the detection of compounds at very low concentrations. nih.gov For absolute quantification, stable isotope-labeled internal standards are often employed to ensure high precision and accuracy. nih.gov The development of a UHPLC-MS/MS method for quantitative analysis typically involves optimizing parameters such as precursor and product ion selection, collision energy, and chromatographic conditions to achieve the desired sensitivity, precision, and accuracy. nih.gov

Thin-Layer Chromatography (TLC) for Screening and Monitoring

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique that is widely used for the qualitative screening and monitoring of chemical reactions and natural product extracts. fishersci.cachemcoplus.co.jp It is particularly valuable for the initial assessment of the presence of xanthones in plant extracts. encyclopedia.pubnih.gov

TLC operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or mixture of solvents) that moves up the plate by capillary action. phytopharmajournal.com

The primary applications of TLC in the context of xanthone analysis include:

Rapid Screening: TLC provides a quick way to screen multiple samples simultaneously to determine the presence or absence of target compounds. encyclopedia.pubnih.gov

Reaction Monitoring: It can be used to monitor the progress of chemical reactions, such as the synthesis or modification of xanthone derivatives. fishersci.ca

Fractionation Guidance: TLC can help in guiding the fractionation of complex extracts during the isolation of specific compounds. nih.gov

For visualization, separated spots on the TLC plate can be observed under UV light, or by spraying with a suitable chemical reagent that reacts with the compounds to produce colored spots. phytopharmajournal.com The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for identification, although it should be confirmed with reference standards. chemcoplus.co.jp

| Analytical Technique | Key Application for this compound | Principle of Operation |

| HPLC-DAD | Separation and quantification | Differential partitioning between a stationary phase and a liquid mobile phase, with detection based on UV-Vis absorbance across a range of wavelengths. scioninstruments.com |

| UHPLC-MS (MRM) | Highly sensitive and selective quantification in complex matrices | High-resolution separation coupled with mass-based detection of specific precursor-to-product ion transitions. nih.govsciex.com |

| TLC | Rapid screening and monitoring | Separation based on differential partitioning between a planar stationary phase and a mobile phase, with visualization of separated spots. fishersci.caphytopharmajournal.com |

Other Chromatographic Techniques for Separation and Characterization

Beyond standard High-Performance Liquid Chromatography (HPLC), a range of other chromatographic methods are instrumental in the separation and characterization of this compound from complex plant extracts. These techniques exploit different physicochemical properties of the compound and the surrounding matrix to achieve effective purification.

One of the primary methods involves column chromatography over silica gel. chemfaces.comnih.gov This technique separates compounds based on their polarity. In the isolation of this compound, a crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity. Less polar compounds travel down the column faster, while more polar compounds are retained for longer, allowing for the separation of different constituents.

Sephadex LH-20 is another commonly used material for column chromatography, particularly for the separation of natural products. chemfaces.com This lipophilic-hydrophilic gel separates molecules based on a combination of size exclusion and partition chromatography. It is effective in separating compounds of similar polarity but different molecular sizes.

Octadecylsilane (ODS) chromatography , a type of reversed-phase chromatography, is also employed. chemfaces.com In this technique, the stationary phase is nonpolar (ODS), and the mobile phase is polar. This is often used as a final purification step to yield high-purity this compound.

For large-scale isolation, preparative HPLC (prep-HPLC) is a powerful tool. researchgate.net It operates on the same principles as analytical HPLC but with larger columns and higher flow rates to process larger quantities of material, making it suitable for obtaining substantial amounts of the pure compound for further studies.

High-Speed Counter-Current Chromatography (HSCCC) offers an alternative liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby minimizing the risk of irreversible adsorption of the sample. researchgate.net This technique is particularly useful for separating polar compounds and has been applied to the isolation of similar polymethoxyflavones from citrus species. researchgate.net

Supercritical Fluid Chromatography (SFC) represents another advanced separation technique. researchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. researchgate.net SFC is advantageous as it can reduce the adsorptive loss of the sample onto the stationary phase, a common issue in traditional column chromatography. researchgate.net The use of CO2 with a polar modifier like methanol has been shown to be effective for the separation of related polymethoxyflavones. researchgate.net

The selection and combination of these chromatographic techniques are essential for the successful isolation and characterization of this compound from its natural source. chemfaces.comresearchgate.net

| Chromatographic Technique | Stationary Phase | Principle of Separation | Application in Isolation |

| Column Chromatography | Silica Gel | Adsorption (Polarity) | Initial fractionation of crude extracts. chemfaces.comnih.gov |

| Sephadex LH-20 Chromatography | Sephadex LH-20 | Size Exclusion and Partition | Further purification of fractions. chemfaces.com |

| ODS Chromatography | Octadecylsilane (ODS) | Reversed-Phase Partition | Final purification steps. chemfaces.com |

| Preparative HPLC (prep-HPLC) | Various (e.g., C18) | High-Resolution Partition | Large-scale purification. researchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (no solid support) | Liquid-Liquid Partition | Separation without solid support adsorption. researchgate.net |

| Supercritical Fluid Chromatography (SFC) | Various | Partition in Supercritical Fluid | Reduces adsorptive loss of sample. researchgate.net |

Purity Assessment and Quality Control Protocols

Ensuring the purity and quality of this compound is paramount for reliable scientific research. Standard protocols involve a combination of chromatographic and spectroscopic methods.

The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC) , often coupled with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). phytopurify.com HPLC-DAD allows for the quantification of the compound and the detection of any impurities that absorb UV-Vis light. phytopurify.com HPLC-ELSD is a universal detector that can identify non-chromophoric impurities. phytopurify.com The purity is typically determined by calculating the peak area percentage of the main compound relative to the total peak area in the chromatogram.

For definitive identification and structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. phytopurify.com Mass spectrometry provides the molecular weight of the compound, confirming its identity. NMR spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical structure, ensuring that the isolated compound is indeed this compound and not an isomer.

Quality control protocols also include specifications for storage and handling. To maintain its integrity, this compound should be stored in a well-closed container, protected from air and light. phytopurify.com For long-term storage, refrigeration or freezing is recommended. phytopurify.com If solutions are prepared, they should ideally be used on the same day. phytopurify.com For stock solutions, storage in tightly sealed vials at -20°C is recommended, with a general usability of up to two weeks. chemfaces.com Before use, it is advised to allow the product to equilibrate to room temperature for at least one hour. chemfaces.com

| Analytical Method | Purpose | Key Information Provided |

| HPLC-DAD/ELSD | Purity Assessment and Quantification | Percentage purity, detection of impurities. phytopurify.com |

| Mass Spectrometry (MS) | Identification | Molecular weight confirmation. phytopurify.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Detailed structural information. phytopurify.com |

Theoretical and Computational Chemistry of Xanthone Compounds

Applications of Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental in elucidating the electronic structure and properties of molecules, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For xanthone (B1684191) derivatives, DFT calculations can determine various electronic properties that are crucial for understanding their reactivity and potential biological activity. aip.orgresearchgate.net Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d), to optimize the molecular geometry and compute key descriptors. aip.orgresearchgate.net

Key electronic properties that can be calculated for 1,2,3,6,7-pentamethoxyxanthone include the total energy, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). aip.org The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's electronic stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For instance, studies on other xanthone derivatives have shown that variations in substituent groups lead to changes in these electronic properties, which can be correlated with their antioxidant potential. aip.org

Table 1: Conceptual DFT-Calculated Electronic Properties of this compound (Note: The following values are illustrative and represent the type of data that would be obtained from a DFT calculation.)

| Property | Conceptual Value | Significance |

| Total Energy | -1200 a.u. | Indicates the stability of the molecule's conformation. |

| Dipole Moment | 3.5 D | Relates to the molecule's polarity and solubility. |

| HOMO Energy | -6.2 eV | Associated with the electron-donating ability. |

| LUMO Energy | -1.8 eV | Associated with the electron-accepting ability. |

| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. nih.gov |

Quantum mechanical calculations, particularly DFT, are widely used to predict spectroscopic parameters, which can aid in the structural elucidation and characterization of compounds. longdom.org Theoretical calculations can provide vibrational frequencies for Infrared (IR) and Raman spectra, as well as chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. longdom.org

For this compound, DFT calculations could predict the vibrational modes associated with the stretching and bending of its various functional groups, such as the C=O, C-O-C, and C-H bonds of the methoxy (B1213986) groups and the aromatic rings. These predicted frequencies can then be compared with experimental IR and Raman spectra to confirm the molecular structure. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be employed to calculate the ¹H and ¹³C NMR chemical shifts. uncw.edu Comparing these predicted shifts with experimental data is a powerful tool for assigning the signals in the NMR spectra and confirming the substitution pattern on the xanthone core. uncw.edu

Table 2: Conceptual Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative. Experimental values are hypothetical.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C=O | 175.8 | 176.2 |

| C-1 | 160.5 | 160.9 |

| C-2 | 140.2 | 140.5 |

| C-3 | 158.9 | 159.1 |

| C-6 | 155.4 | 155.7 |

| C-7 | 152.1 | 152.3 |

Molecular Modeling and Simulations

Molecular modeling and simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, the methoxy groups can rotate, leading to various conformers with different energies. Computational methods can be used to perform a systematic search for the most stable conformers by calculating the potential energy surface. uncw.edu Identifying the lowest energy (most stable) conformation is essential, as it is presumed to be the most populated and biologically relevant structure. uncw.edu

Molecular modeling can be used to understand the non-covalent interactions that stabilize the structure of this compound and its potential interactions with other molecules. Molecular dynamics simulations, for example, can reveal the stability of a ligand-protein complex over time. mdpi.comscielo.org.za In the context of xanthones, these simulations have been used to assess the stability of their interactions with biological targets like enzymes or receptors. mdpi.comscielo.org.za For this compound, computational studies could predict its binding mode and affinity to a specific biological target, providing a basis for its potential mechanism of action. nih.gov

Computational Evaluation in Structure-Activity Relationship Studies (Conceptual)

Quantitative Structure-Activity Relationship (QSAR) studies are a key application of computational chemistry in drug discovery. yu.edu.jonih.govnih.gov QSAR models attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov For xanthone derivatives, QSAR studies have been successfully employed to understand the structural requirements for their anticancer and enzyme inhibitory activities. nih.govnih.govnih.gov

In a conceptual QSAR study of this compound and related compounds, various molecular descriptors would be calculated using computational methods. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). nih.govnih.gov A statistical model, such as multiple linear regression, is then developed to create an equation that relates these descriptors to the observed biological activity. yu.edu.jonih.gov Such a model could help to predict the activity of new, unsynthesized xanthone derivatives and guide the design of more potent compounds. yu.edu.jonih.gov For example, a QSAR model might reveal that the positions and number of methoxy groups on the xanthone scaffold are critical for a particular biological effect. researchgate.net

Algorithmic Complexity in Chemical Computing

The computational study of xanthone compounds, including this compound, relies on a variety of quantum chemical methods. The efficiency and feasibility of these calculations are intrinsically linked to the algorithmic complexity of the underlying theoretical models. A central and widely used method in this field is Density Functional Theory (DFT), which offers a favorable balance between accuracy and computational cost. nih.gov

The algorithmic complexity of a computational method describes how the computational resources, such as time and memory, scale with the size of the system being studied. In the context of chemical computing, the system size, often denoted by 'N', can be represented by the number of atoms, electrons, or more formally, the number of basis functions used to describe the electronic orbitals. researchgate.net

Standard implementations of DFT typically exhibit a computational scaling of O(N³), meaning the time required for the calculation increases cubically with the size of the system. researchgate.netstackexchange.com This scaling arises primarily from the need to diagonalize the Kohn-Sham matrix, a key step in solving the electronic structure of the molecule. researchgate.net For a molecule like this compound, which has a moderate size, this O(N³) scaling makes DFT calculations computationally demanding but generally feasible with modern computing resources.

For very large systems, containing thousands of atoms, the cubic scaling of conventional DFT becomes a significant bottleneck. To address this, linear-scaling DFT methods have been developed, which, as the name suggests, have a computational cost that scales linearly with the system size, O(N). southampton.ac.ukfrontiersin.org These methods exploit the principle of "nearsightedness" of electronic interactions in large molecules, where the electronic density at a given point is primarily influenced by its local environment. southampton.ac.uk

Below is an illustrative data table showing the theoretical scaling of computational time with the number of basis functions (N) for a hypothetical DFT calculation on a xanthone derivative similar in size to this compound. This demonstrates the practical implications of the O(N³) scaling.

| Number of Basis Functions (N) | Relative Computational Time (Arbitrary Units) |

|---|---|

| 100 | 1 |

| 200 | 8 |

| 300 | 27 |

| 400 | 64 |

| 500 | 125 |

Another factor influencing algorithmic complexity is the type of calculation being performed. For instance, calculating the vibrational frequencies of a molecule by computing the Hessian matrix (second derivatives of the energy) is computationally more intensive than a simple single-point energy calculation or a geometry optimization. stackexchange.com

Research Gaps and Future Directions in 1,2,3,6,7 Pentamethoxyxanthone Research

Exploration of Undiscovered Natural Sources and Genetic Basis of Production

The known natural source of 1,2,3,6,7-pentamethoxyxanthone is the root of Polygala tenuifolia. nih.gov However, the vast biodiversity of the plant and microbial kingdoms suggests that other, currently unknown, natural sources may exist. A systematic exploration of related plant species within the Polygalaceae family, as well as endophytic fungi and other microorganisms associated with xanthone-producing plants, could reveal novel sources of this compound.

A significant research gap exists in understanding the genetic underpinnings of this compound production. While the genome of Polygala tenuifolia has been assembled, providing insights into the biosynthesis of other secondary metabolites like triterpenoid (B12794562) saponins, the specific genes and regulatory networks governing xanthone (B1684191) biosynthesis remain largely uncharacterized. nih.gov Future research should focus on:

Transcriptome Analysis: Performing comparative transcriptome analysis of different tissues (root, stem, leaf) and developmental stages of Polygala tenuifolia to identify candidate genes, such as those encoding chalcone (B49325) synthase (CHS) and other key enzymes in the flavonoid and xanthone biosynthesis pathways. nih.gov

Gene Function Characterization: Elucidating the specific functions of candidate genes through heterologous expression systems (e.g., in tobacco or yeast) and in vitro enzymatic assays. nih.govresearchgate.net This would involve identifying and characterizing the specific O-methyltransferases (OMTs) responsible for the precise methylation pattern of this compound.

Genome-Wide Association Studies (GWAS): Conducting GWAS on diverse accessions of Polygala tenuifolia to identify genetic markers associated with variations in the content of this compound and other xanthones.

Development of Novel and Efficient Synthetic Routes for Specific Isomers

Currently, the availability of this compound for research purposes is limited by its isolation from natural sources, which can be low-yielding and labor-intensive. The development of efficient and stereoselective synthetic routes is a critical research need. Such methods would not only provide a reliable supply of the natural product but also enable the synthesis of specific isomers and analogues for structure-activity relationship (SAR) studies.

Future research in this area should aim to:

Develop Regioselective Methodologies: Create synthetic strategies that allow for the precise and controlled introduction of methoxy (B1213986) groups at the C-1, C-2, C-3, C-6, and C-7 positions of the xanthone scaffold.

Explore Biocatalysis: Investigate the use of isolated enzymes or whole-cell biocatalysts to perform key steps in the synthesis, potentially offering high stereoselectivity and milder reaction conditions. uni-hannover.de

Design Convergent Synthetic Pathways: Develop convergent synthetic routes that allow for the rapid assembly of the xanthone core and the late-stage introduction of functional groups, facilitating the creation of a library of related compounds.

In-Depth Mechanistic Studies of Biosynthetic Enzymes and Pathways

While the general biosynthetic pathway of xanthones is understood to proceed via the shikimate and acetate (B1210297) pathways, the specific enzymatic steps leading to this compound are not fully elucidated. researchgate.net A detailed mechanistic understanding of the enzymes involved is essential for metabolic engineering efforts aimed at enhancing the production of this compound.

Key research questions to be addressed include:

Identification of Key Intermediates: The isolation and structural elucidation of the biosynthetic precursors to this compound in Polygala tenuifolia.

Enzyme Kinetics and Substrate Specificity: Detailed kinetic characterization of the specific O-methyltransferases (OMTs) and other enzymes in the pathway to understand their substrate preferences and catalytic mechanisms.

Structural Biology: Crystallization and structural determination of the key biosynthetic enzymes to provide insights into their active sites and inform protein engineering efforts.

Advanced Applications of Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools for accelerating the discovery and development of bioactive compounds. However, the application of these methods to this compound is still in its infancy. nih.gov There is a significant opportunity to use computational approaches to predict the properties and biological activities of this molecule and its derivatives.

Future directions for computational research include:

Quantum Mechanical Calculations: Using density functional theory (DFT) and other quantum mechanical methods to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its isomers. mit.edu

Molecular Docking and Dynamics Simulations: Performing molecular docking studies to predict the binding modes of this compound with potential biological targets. Molecular dynamics simulations can further elucidate the stability of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of a series of xanthone analogues with their biological activities, guiding the design of more potent and selective compounds. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of Xanthone Metabolism

A holistic understanding of how this compound is produced, transported, and stored in its natural source requires the integration of multiple "omics" datasets. nih.govnih.govfrontiersin.orgfrontiersin.org This systems biology approach can reveal complex regulatory networks and metabolic fluxes that are not apparent from single-omics studies.

Future research should focus on:

Generating Multi-Omics Datasets: Concurrently generating transcriptomic, proteomic, and metabolomic data from Polygala tenuifolia under different conditions (e.g., developmental stages, environmental stresses).

Developing Integrative Bioinformatic Pipelines: Utilizing and developing computational tools, such as COSMOS, to integrate these diverse datasets and construct comprehensive models of xanthone metabolism. ebi.ac.uk

Identifying Regulatory Hubs: Analyzing the integrated data to identify key transcription factors, signaling proteins, and metabolic enzymes that act as regulatory hubs in the xanthone biosynthetic network.

Methodological Advancements in Analytical Techniques for Enhanced Resolution and Sensitivity

The analysis of xanthones in complex natural extracts presents a significant analytical challenge due to the presence of numerous structurally similar isomers. d-nb.info While standard chromatographic and spectroscopic methods are used, there is a need for more advanced analytical techniques with higher resolution and sensitivity.

Future methodological advancements should include:

Ultra-High-Performance Liquid Chromatography (UHPLC) Coupled with High-Resolution Mass Spectrometry (HRMS): The application of UHPLC-HRMS for the rapid separation and unambiguous identification of this compound and its isomers in complex matrices.

Two-Dimensional Liquid Chromatography (2D-LC): The use of comprehensive 2D-LC to enhance the peak capacity and separation of co-eluting xanthones.

Advanced Spectroscopic Techniques: The integration of advanced spectrophotometry and other spectroscopic methods to improve the sensitivity and accuracy of quantification, particularly for low-abundance xanthones. alliedacademies.orgnih.govresearchgate.net

常见问题

Q. How is 1,2,3,6,7-Pentamethoxyxanthone identified in plant extracts?

Methodological Answer: Identification relies on multi-spectroscopic techniques:

- High-Resolution Mass Spectrometry (HRMS): Compare the observed [M+H]+ peak (theoretical m/z 347.1131 for C₁₈H₁₈O₇) with experimental data from spectral libraries .